2-fluoro-N-(3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-oxopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O5S2/c1-20-9-8-18-16(20)27(23,24)12-10-21(11-12)15(22)6-7-19-28(25,26)14-5-3-2-4-13(14)17/h2-5,8-9,12,19H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULKLTSYILUUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-fluoro-N-(3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. Its unique structure, featuring a fluorinated moiety and an imidazole ring, suggests promising biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

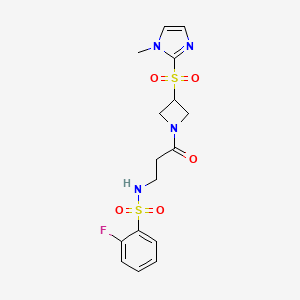

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Modulation of Receptor Activity : It may interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and proliferation.

Biological Assays

Several studies have evaluated the biological activity of this compound through various assays:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including glioblastoma multiforme (GBM). The IC50 values indicate potent activity, particularly under hypoxic conditions .

| Cell Line | IC50 (µM) | Condition |

|---|---|---|

| GBM | 5.0 | Hypoxic |

| MCF7 | 10.0 | Normoxic |

| A549 | 8.5 | Hypoxic |

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit hexokinase, a key enzyme in glycolysis. Results indicated that it is a more effective inhibitor than traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG), particularly in its phosphorylated form .

Case Study 1: Glioblastoma Multiforme

A recent study investigated the effects of this compound on GBM cells. The results showed:

- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in GBM cell lines compared to control groups.

"These findings suggest that the fluorinated derivative may provide a new avenue for targeted therapy in aggressive cancers" .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS). This indicates its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sulfonamide-Containing Analogues

describes 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives, which share sulfonamide groups but lack the azetidine and fluorobenzenesulfonamide motifs. These compounds exhibit antitumor activity, suggesting that sulfonamide groups enhance bioactivity in heterocyclic systems.

reports N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide, which includes a fluorinated benzamide but replaces the sulfonamide with a benzamide group. The absence of the sulfonamide may reduce solubility, as sulfonamides typically enhance hydrophilicity.

Fluorinated Bioactive Compounds

emphasizes the role of fluorine in enhancing bioactivity, as seen in herbicides like flumioxazin. The 2-fluoro substituent in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogues. For example, fluorinated benzimidazoles in demonstrate enhanced efficacy in therapeutic applications, supporting the strategic inclusion of fluorine in the target molecule .

Azetidine-Containing Derivatives

The azetidine ring in the target compound is a notable divergence from common five- or six-membered heterocycles (e.g., piperidine or pyrrolidine). Azetidine’s ring strain may influence binding kinetics by enforcing specific conformations. This suggests the target compound’s azetidine could improve selectivity or potency .

Physicochemical Properties

The target compound’s balance of fluorine (lipophilicity) and sulfonamide (polarity) may optimize bioavailability compared to analogues .

Q & A

Q. What are the typical synthetic routes for 2-fluoro-N-(3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide, and what are the critical reaction conditions?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Azetidine sulfonylation : Reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with an azetidine precursor under basic conditions (e.g., triethylamine in DMF) to form the sulfonylated azetidine intermediate .

- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the azetidine intermediate with a fluorophenylsulfonamide-propanoic acid derivative .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the final compound .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Structural confirmation and purity assessment require:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent connectivity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, azetidine carbons at δ 45–55 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to confirm ≥95% purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 512.12) .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

Preliminary screening should include:

- Enzyme inhibition assays : Test against targets like carbonic anhydrase or tyrosine kinases, given the sulfonamide and imidazole motifs. Use fluorogenic substrates and IC calculations .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step, and what factors influence side-product formation?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance sulfonyl chloride reactivity but require strict moisture control to avoid hydrolysis .

- Temperature control : Maintaining 0–5°C during sulfonylation reduces imidazole ring decomposition .

- Catalyst use : Adding catalytic DMAP improves coupling efficiency by 15–20% .

- By-product mitigation : Side products (e.g., dimerized imidazole derivatives) can be minimized via TLC monitoring and gradient elution .

Q. How should researchers address contradictions in biological activity data across different studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., fixed cell passage numbers, consistent ATP levels in viability assays) .

- Compound stability : Perform stability studies (e.g., HPLC at 24/48 hours) to rule out degradation in bioassay media .

- Orthogonal validation : Use complementary assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the azetidine and imidazole moieties?

SAR approaches include:

- Analog synthesis : Replace the 1-methylimidazole with bulkier substituents (e.g., benzimidazole) to probe steric effects .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with azetidine carbonyl) .

- Bioisosteric replacement : Substitute the fluorophenyl group with chlorophenyl or trifluoromethylphenyl to assess electronic effects .

Q. What methodologies are recommended for assessing metabolic stability and in vitro degradation pathways?

Key methods include:

- Microsomal incubation : Liver microsomes (human/rat) with NADPH cofactor, analyzed via LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the azetidine ring) .

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, monitoring degradation products by HPLC .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Mechanistic validation involves:

- CRISPR/Cas9 knockouts : Generate target gene-knockout cell lines to confirm loss of activity .

- Pull-down assays : Biotinylated probes coupled with streptavidin beads to isolate interacting proteins for MS identification .

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (k/k) with purified target proteins .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in synthetic intermediates?

Advanced methods include:

- X-ray crystallography : Resolve stereochemistry of the azetidine ring (e.g., chair vs. boat conformation) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., propyl chain protons adjacent to the carbonyl group) .

- Isotopic labeling : F NMR to track fluorine position in degradation products .

Q. How can researchers design experiments to evaluate synergistic effects with existing therapeutics?

Synergy studies require:

- Combinatorial screening : Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics or chemotherapeutics .

- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination treatments .

- In vivo models : Xenograft mice treated with compound + standard drug (e.g., cisplatin) to assess tumor growth suppression .

Methodological Notes

- Data Analysis : Use GraphPad Prism for dose-response curves (four-parameter logistic model) and ANOVA for multi-group comparisons .

- Quality Control : Establish a Certificate of Analysis (CoA) with batch-specific HPLC, NMR, and MS data .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies, including IACUC approval for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.